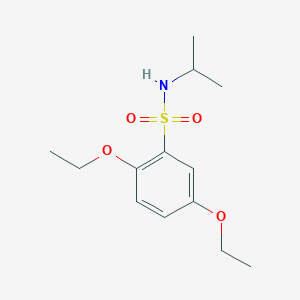
4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as BAY 38-7271 and is a member of the sulfonamide class of compounds. The compound has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and proteins involved in various cellular processes. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression. It has also been found to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects
4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. In addition, it has been found to inhibit the replication of viruses by interfering with viral entry and replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide has several advantages for lab experiments. It is a highly potent compound that can be used at low concentrations. It is also stable and can be easily synthesized in large quantities. However, the compound has some limitations. It is highly hydrophobic and can be difficult to dissolve in aqueous solutions. It also has poor bioavailability and can be rapidly metabolized in vivo.
Direcciones Futuras
There are several future directions for the research on 4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide. One area of research is to further explore its potential therapeutic applications. The compound has shown promise in the treatment of cancer, inflammation, and viral infections. Further studies are needed to determine its efficacy in vivo and its potential side effects. Another area of research is to investigate the mechanism of action of the compound. Understanding how it works at the molecular level could lead to the development of more potent and selective compounds. Finally, there is a need to develop better methods for delivering the compound to target tissues. This could involve the use of nanoparticles or other drug delivery systems.
Métodos De Síntesis
The synthesis of 4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 5-chloro-2-pyridinamine in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to be effective against a range of viruses including HIV, herpes simplex virus, and hepatitis C virus.
Propiedades
Nombre del producto |
4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H12BrClN2O4S |
Peso molecular |
407.67 g/mol |
Nombre IUPAC |
4-bromo-N-(5-chloropyridin-2-yl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12BrClN2O4S/c1-20-10-6-12(11(21-2)5-9(10)14)22(18,19)17-13-4-3-8(15)7-16-13/h3-7H,1-2H3,(H,16,17) |
Clave InChI |
SOXISZRSGNJVJR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2=NC=C(C=C2)Cl |
SMILES canónico |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B225480.png)
![N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B225510.png)
![5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide](/img/structure/B225513.png)







